1-(3-Chlorophenyl)piperazine hydrochloride
Overview
Description
1-(3-Chlorophenyl)piperazine hydrochloride, also known as m-CPP, is a designer drug analog of aryl-substituted piperazines . It is sold as Ecstasy mimic tablets and is the major metabolite of the antidepressant medications trazodone and nefazodone . It has been used in determination of designer piperazines in urine specimens using GC-MS and LC-ESI-MS .
Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenyl)piperazine hydrochloride is C10H13ClN2 · xHCl . The molecular weight is 196.68 (free base basis) . The SMILES string representation is Cl.Clc1cccc(c1)N2CCNCC2 .Physical And Chemical Properties Analysis
1-(3-Chlorophenyl)piperazine hydrochloride is a powder . It has a melting point of 210-214 °C (dec.) (lit.) . It is soluble in methanol .Scientific Research Applications
Synthesis and Characterization
1-(3-Chlorophenyl)piperazine hydrochloride has been a subject of interest in synthesis and chemical characterization studies. For example, Mai (2005) reported the synthesis of 1-(3-chlorophenyl)piperazine from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, with a focus on its conversion to 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Mai, 2005). Additionally, Bhat et al. (2018) conducted theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride, providing insights into its potential applications in drug development (Bhat et al., 2018).
Anticancer and Antituberculosis Potential
1-(3-Chlorophenyl)piperazine hydrochloride derivatives have been studied for their potential in treating diseases such as cancer and tuberculosis. For instance, Mallikarjuna et al. (2014) synthesized derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone and tested them for anticancer and antituberculosis activities, revealing significant activities against specific strains (Mallikarjuna et al., 2014). Additionally, Yurttaş et al. (2014) investigated 1,2,4-triazine derivatives bearing piperazine amide moiety for their antitumor activities against breast cancer cells (Yurttaş et al., 2014).
Antimicrobial Studies
Recent research has also explored the antimicrobial potential of piperazine derivatives. Patil et al. (2021) synthesized new piperazine and triazolo-pyrazine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains, highlighting their potential in the development of new antimicrobials (Patil et al., 2021).
Safety And Hazards
1-(3-Chlorophenyl)piperazine hydrochloride is considered hazardous. It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
1-(3-chlorophenyl)piperazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXPYWFZULXYHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6640-24-0 (Parent) | |
Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40896823 | |
Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56322623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chlorophenyl)piperazine hydrochloride | |
CAS RN |
13078-15-4, 65369-76-8, 51639-49-7 | |
Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Piperazine, 1-(3-chlorophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65369-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(3-Chlorophenyl)piperazine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51639-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(m-Chlorophenyl)piperazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065369768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13078-15-4 | |
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Record name | 1-(3-Chlorophenyl)piperazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40896823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-chlorophenyl)piperazinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-(m-chlorophenyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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